molecular formula C20H17N3S B3045276 4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040662-86-9

4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No. B3045276
CAS RN: 1040662-86-9
M. Wt: 331.4
InChI Key: GFVRGDGSFFXCMK-UHFFFAOYSA-N
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Description

4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrazolopyrazine derivative that has shown promising results in various studies related to biochemistry and physiology. In

Scientific Research Applications

Metal Coordination and Ligand Precursors

Hydrazine compounds serve as essential ligand precursors in metal coordination chemistry. Their bidentate Schiff base ligands play a crucial role in forming stable complexes with transition metals .

Rocket Fuel and Health Risks

While hydrazine-based compounds find applications in rocket fuels, it’s essential to recognize their inherent toxicity. Handling and exposure to these compounds pose significant health risks .

Crystal Structures and Supramolecular Interactions

The crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N0-[(thiophen-2-yl)methylidene]-derivative have been studied. These compounds exhibit complex hydrogen-bonding interactions, influencing their supramolecular arrangements .

Thiazole Derivatives

In related research, thiazole derivatives have been synthesized and structurally characterized. Intramolecular hydrogen bonds play a crucial role in their crystal packing .

Novel CDK2 Targeting Compounds

Researchers have designed a new set of small molecules featuring pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds show promise as CDK2 inhibitors .

properties

IUPAC Name

4-[(4-methylphenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3S/c1-15-7-9-16(10-8-15)14-24-20-19-13-18(17-5-3-2-4-6-17)22-23(19)12-11-21-20/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVRGDGSFFXCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172593
Record name 4-[[(4-Methylphenyl)methyl]thio]-2-phenylpyrazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylbenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine

CAS RN

1040662-86-9
Record name 4-[[(4-Methylphenyl)methyl]thio]-2-phenylpyrazolo[1,5-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040662-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(4-Methylphenyl)methyl]thio]-2-phenylpyrazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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